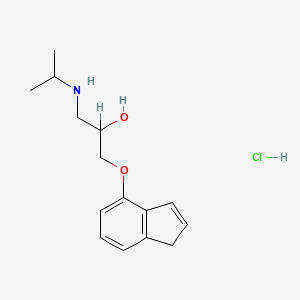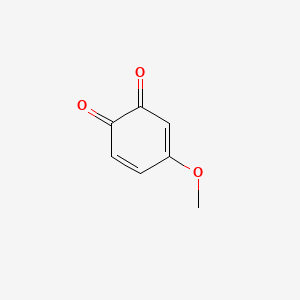
4-Methoxy-1,2-benzoquinone
描述
4-Methoxy-1,2-benzoquinone is an organic compound belonging to the quinone family. Quinones are characterized by a six-membered aromatic ring with two carbonyl groups. The methoxy group at the fourth position of the ring distinguishes this compound from other quinones. This compound is known for its vibrant color and is often used in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
4-Methoxy-1,2-benzoquinone can be synthesized through several methods. One common approach involves the oxidation of 4-methoxyaniline using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs in an acidic medium, such as sulfuric acid, to facilitate the oxidation process.
Another method involves the oxidation of 4-methoxyphenol using similar oxidizing agents. The reaction conditions often include a solvent like acetic acid and a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high yield. The use of environmentally friendly oxidizing agents and solvents is also emphasized to minimize environmental impact.
化学反应分析
Types of Reactions
4-Methoxy-1,2-benzoquinone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinones.
Reduction: Reduction reactions convert this compound to its corresponding hydroquinone.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Higher quinones or polymeric quinones.
Reduction: 4-Methoxy-1,2-hydroquinone.
Substitution: Various substituted quinones depending on the nucleophile used.
科学研究应用
4-Methoxy-1,2-benzoquinone has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its role in biological redox reactions and as a potential antimicrobial agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other chemicals.
作用机制
The mechanism of action of 4-Methoxy-1,2-benzoquinone involves its ability to undergo redox reactions. It can accept and donate electrons, making it a versatile molecule in various biochemical pathways. In biological systems, it interacts with enzymes and proteins, affecting cellular processes such as oxidative stress and apoptosis. Its molecular targets include cellular reductases and oxidases, which play crucial roles in maintaining cellular redox balance.
相似化合物的比较
Similar Compounds
1,2-Benzoquinone: Lacks the methoxy group, making it less reactive in certain substitution reactions.
1,4-Benzoquinone: Has a different arrangement of carbonyl groups, leading to distinct chemical properties.
4-Methoxy-1,4-benzoquinone: Similar structure but with different reactivity due to the position of the carbonyl groups.
Uniqueness
4-Methoxy-1,2-benzoquinone is unique due to the presence of the methoxy group at the fourth position, which influences its reactivity and interaction with other molecules. This structural feature makes it a valuable compound in various chemical and biological applications, distinguishing it from other quinones.
属性
IUPAC Name |
4-methoxycyclohexa-3,5-diene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQRJXIFGJGHTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60220106 | |
| Record name | 4-Methoxy-1,2-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60220106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69818-23-1 | |
| Record name | 4-Methoxy-1,2-benzoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069818231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxy-1,2-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60220106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-methoxy-1,2-benzoquinone interact with melanin, and what are the downstream effects?
A1: Research suggests that this compound can form a complex with melanin. [] This complex appears to be the "active" species in reactions involving tyrosinase, an enzyme involved in melanin synthesis. [] Specifically, melanin seems to act as an electron conduit, accepting electrons from this compound and transferring them to tyrosinase, thereby accelerating the oxygenation of this compound. [] This process leads to the formation of this compound. [] The efficiency of this electron transfer appears to depend on the type and oxidation state of the melanin. []
Q2: Can you explain the mechanism of the Diels-Alder reaction involving this compound?
A2: Studies employing electron localization function (ELF) analysis and catastrophe theory have shed light on the mechanism of the Diels-Alder reaction between this compound and methoxyethylene. [] The reaction proceeds through an asynchronous electronic flux. [] Initially, the oxygen atom (O1) of the carbonyl group in this compound forms a bond with the carbon atom (C5) of methoxyethylene. [] This bond formation results from the nucleophilic attack of the electron-rich C5 carbon on the electrophilically activated O1 oxygen. [] Subsequently, the formation of the second bond between the oxygen atom (O4) of the other carbonyl group in this compound and the remaining carbon atom (C6) of methoxyethylene occurs. [] This asynchronous bond formation and the observed regioselectivity can be explained by the local electrophilicity and nucleophilicity indices of the reacting molecules. []
Q3: Are there any computational chemistry studies on this compound?
A3: Yes, computational methods like electron localization function (ELF) analysis and catastrophe theory have been employed to study the Diels-Alder reaction pathway of this compound. [] These analyses provided insights into the energy profile of the reaction, identified the different structural stability domains throughout the reaction, and elucidated the asynchronous bond formation process. [] Additionally, conceptual density functional theory calculations provided information about the local electrophilicity and nucleophilicity indices, further explaining the observed regioselectivity in the reaction. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (2S)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate](/img/structure/B1203246.png)

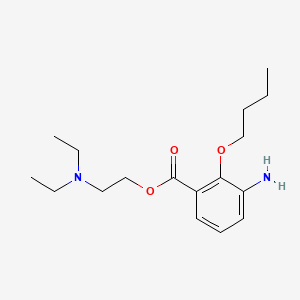
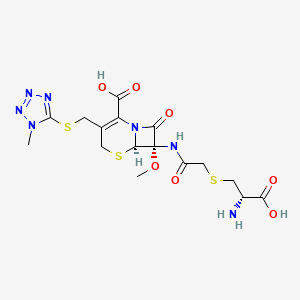
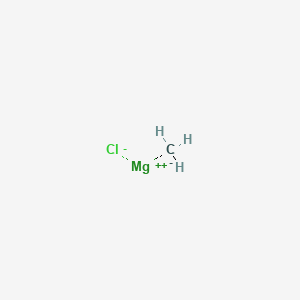
![N-cycloheptyl-2-[(6-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B1203259.png)
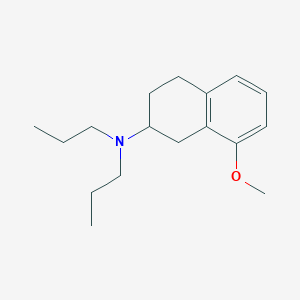

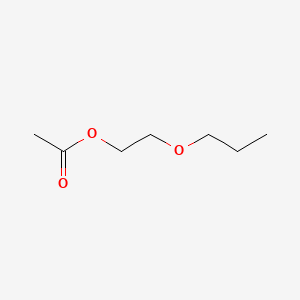
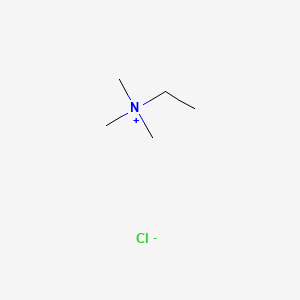

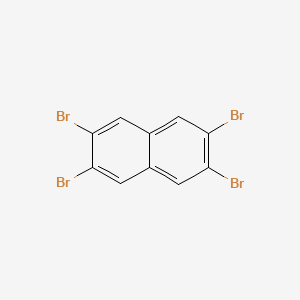
![3-[[2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1203270.png)
